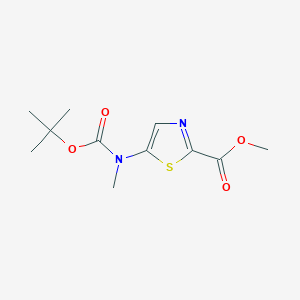
2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide
Übersicht
Beschreibung
The compound seems to be a derivative of 4-Chlorophenoxyacetic acid . These types of compounds generally belong to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide” are not available, similar compounds like 2-chloro-4-(4-chlorophenoxy)-hypnone have been synthesized through etherification and acylation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The development of a new reagent for the synthesis of the α,β-unsaturated N-methoxy-N-methyl-amide structural unit demonstrates the importance of related compounds in organic synthesis. This reagent facilitates the creation of these units, crucial for various synthetic applications, by reacting with aldehydes under Julia conditions (Manjunath, Sane, & Aidhen, 2006).
- Studies on solvent manipulation in N-methylacetamide inclusion compounds highlight the role of solvent composition in achieving desired crystal structures, which is vital for understanding the physicochemical properties of these compounds (Sayed, Jacobs, & Taljaard, 2015).
Environmental Degradation
- Research on the electrochemical degradation of chlorophenoxy herbicides, including those structurally related to the target compound, shows effective depollution methods for these environmentally persistent pollutants. This work underscores the importance of developing efficient degradation techniques for herbicide remediation (Brillas, Boye, Baños, Calpe, & Garrido, 2003).
Biological Activities
- The synthesis and bacteriostatic activity of derivatives, including the study on 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives, reveal their potential in developing new antimicrobial agents. These compounds' bacteriostatic activities against various pathogens highlight the relevance of structural modifications in enhancing biological activity (Hong, 2012).
Wirkmechanismus
Target of Action
It is known to act in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
The effects of 2-(4-Chlorophenoxy)-n-methoxy-n-methylacetamide are measured mainly by subjective responses . It is known to block nerve impulses or pain sensations that are sent to the brain .
Biochemical Pathways
It is known that the compound can induce oxidative stress in certain organisms .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite .
Result of Action
It is known to induce oxidative stress in certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on the impacts of a similar compound, 2-methyl-4-chlorophenoxyacetic acid (MCPA), on the aquatic plant Hydrilla verticillata, it was found that the plant could recover once it was returned to natural conditions .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-methoxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12(14-2)10(13)7-15-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMCWLGUXMFYNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=CC=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591359 | |
| Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18232-70-7 | |
| Record name | 2-(4-Chlorophenoxy)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)

